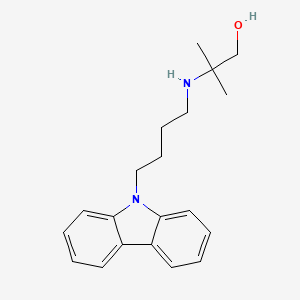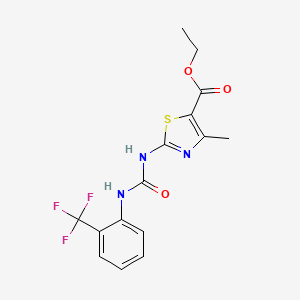
Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyl-2-(3-(2-(trifluoromethyl)phenyl)ureido)thiazole-5-carboxylate is a complex organic compound. It’s part of a class of compounds that have shown promising neuroprotective and anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds often involves the use of ethyl acetoacetate, substituted aldehyde, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux . Another method involves the use of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of such compounds is typically characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of such compounds . This reaction involves the use of a palladium catalyst and organoboron reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by IR spectroscopy and NMR spectroscopy . The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Approaches : Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate, a closely related compound, has been utilized as a precursor to synthesize ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs via Michael-like addition of various secondary amines, showcasing the versatility of thiazole derivatives in chemical synthesis (Boy & Guernon, 2005).
Spectroscopic and DFT Studies : Thiazole derivatives have been characterized using spectroscopic techniques (1H NMR, 13C NMR, FT-IR, UV–Vis) and single crystal X-ray diffraction. DFT studies provided insights into their optimized geometry, nonlinear optical properties, and frontier molecular orbitals, demonstrating the compounds' potential in technological applications (Haroon et al., 2019).
Applications in Material Science and Chemistry
Nonlinear Optical Properties : The significant nonlinear optical character of certain thiazole compounds, as revealed by DFT calculations, points to their relevance in technological and material science applications, where they could outperform traditional materials like urea (Haroon et al., 2019).
Corrosion Inhibition : Thiazole derivatives have been evaluated as corrosion inhibitors for mild steel in industrial processes. Their efficacy, confirmed through experimental and theoretical (DFT and molecular dynamic simulation) studies, highlights the potential of thiazole compounds in protecting metal surfaces against corrosion (Dohare et al., 2017).
Antimicrobial and Anticancer Activity
Antimicrobial and Antifungal Studies : Modifications and synthetic derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown antimicrobial activities against strains of bacteria and fungi, indicating the potential use of thiazole derivatives in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Anticancer Screening : A new series of thiazole compounds have been synthesized and tested for their anticancer activity against breast cancer cells MCF7. This highlights the potential of thiazole derivatives in the development of anticancer drugs (Sonar et al., 2020).
Mecanismo De Acción
The mechanism of action of these compounds is thought to be through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They show significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Direcciones Futuras
The future of these compounds looks promising, with many novel applications expected to be discovered . They are currently being studied for their potential as neuroprotective and anti-neuroinflammatory agents . Additionally, they are being explored for their use in the agrochemical and pharmaceutical industries .
Propiedades
IUPAC Name |
ethyl 4-methyl-2-[[2-(trifluoromethyl)phenyl]carbamoylamino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3S/c1-3-24-12(22)11-8(2)19-14(25-11)21-13(23)20-10-7-5-4-6-9(10)15(16,17)18/h4-7H,3H2,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKSPOJEARHRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CC=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

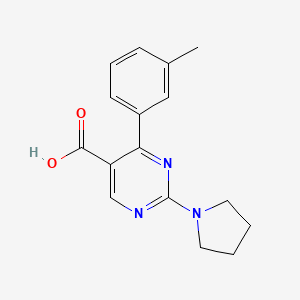
![3-((3-chlorophenyl)sulfonyl)-N-(4-fluorophenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586061.png)
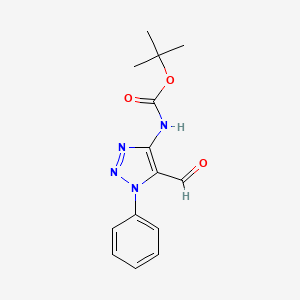

![N-(Benzo[d]thiazol-6-yl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)acrylamide](/img/structure/B2586066.png)
![(Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2586069.png)
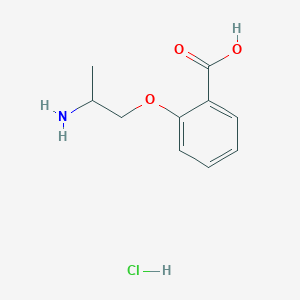
![6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone](/img/structure/B2586075.png)
![{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2586076.png)
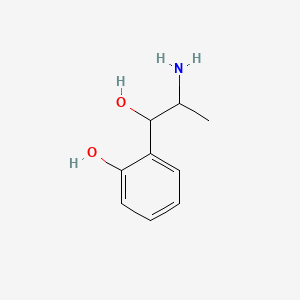
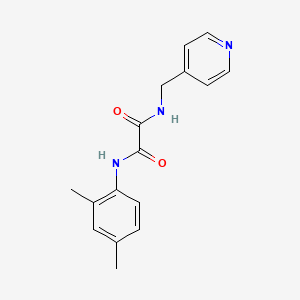

![Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate](/img/structure/B2586080.png)
